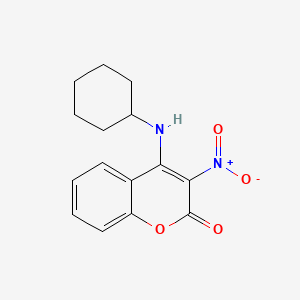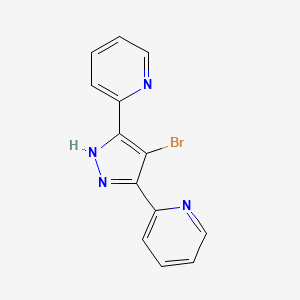
2,2'-(4-Bromo-1H-pyrazole-3,5-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridinyl groups at positions 3 and 5, and a bromine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridylhydrazine with 2-pyridyl ketones in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization and bromination processes.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl pyrazole.
Scientific Research Applications
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. In catalysis, the compound can coordinate with metal centers, stabilizing reactive intermediates and facilitating the catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1H-pyrazole: Lacks the pyridinyl groups, resulting in different electronic and steric properties.
3,5-Diphenyl-4-bromo-1H-pyrazole: Substitutes pyridinyl groups with phenyl groups, altering its chemical behavior and applications.
Uniqueness
3,5-Bis(2-pyridinyl)-4-bromo-1H-pyrazole is unique due to the presence of both pyridinyl groups and a bromine atom, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or catalytic systems.
Properties
CAS No. |
922506-47-6 |
|---|---|
Molecular Formula |
C13H9BrN4 |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
2-(4-bromo-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9BrN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18) |
InChI Key |
VCIRGXZWHPEXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


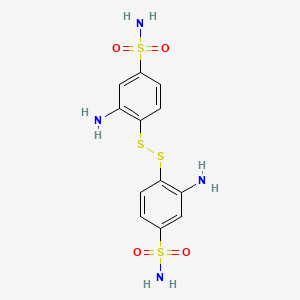
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
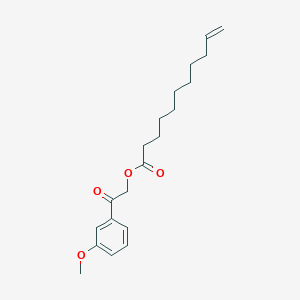
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
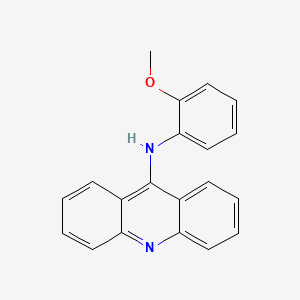
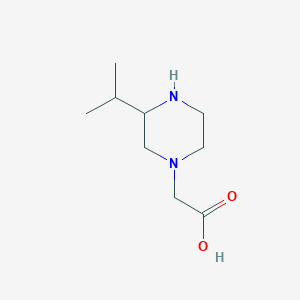
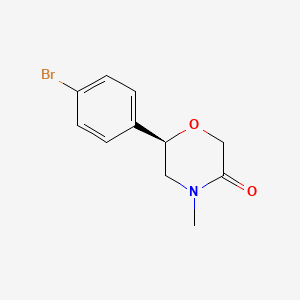
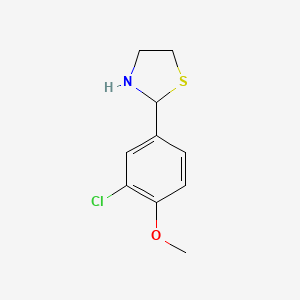

![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
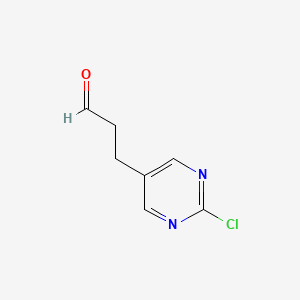
![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)
![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)
